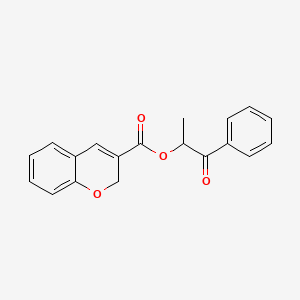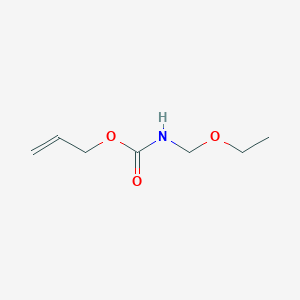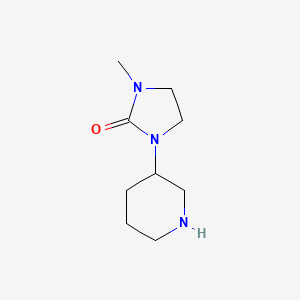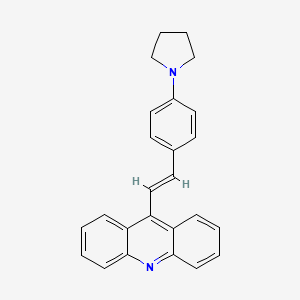
9-(4-(Pyrrolidin-1-yl)styryl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(Pyrrolidin-1-yl)styryl)acridine is a compound that combines the structural features of acridine and pyrrolidine. Acridine is a heterocyclic organic compound known for its applications in medicinal chemistry, while pyrrolidine is a saturated five-membered ring containing nitrogen. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
The synthesis of 9-(4-(Pyrrolidin-1-yl)styryl)acridine typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 4-(pyrrolidin-1-yl)benzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Synthetic Route: The key step involves the condensation of acridine with 4-(pyrrolidin-1-yl)benzaldehyde to form the styryl linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
9-(4-(Pyrrolidin-1-yl)styryl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(4-(Pyrrolidin-1-yl)styryl)acridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-(4-(Pyrrolidin-1-yl)styryl)acridine involves its interaction with biological targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
9-(4-(Pyrrolidin-1-yl)styryl)acridine can be compared with other similar compounds, such as:
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core and are known for their antimicrobial properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines are studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H22N2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
9-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]acridine |
InChI |
InChI=1S/C25H22N2/c1-3-9-24-22(7-1)21(23-8-2-4-10-25(23)26-24)16-13-19-11-14-20(15-12-19)27-17-5-6-18-27/h1-4,7-16H,5-6,17-18H2/b16-13+ |
InChI Key |
CNTHLABOGONUQY-DTQAZKPQSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C/C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)
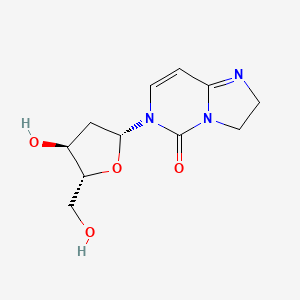
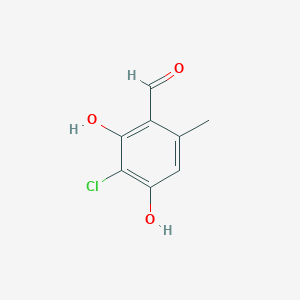
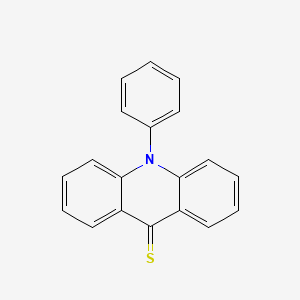


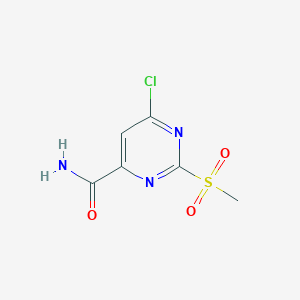
![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)
